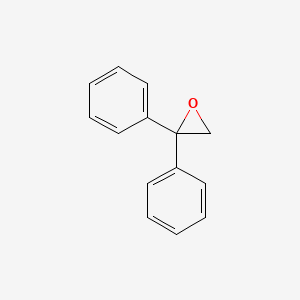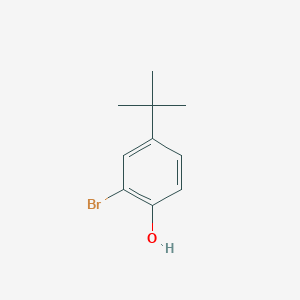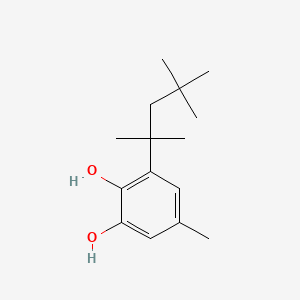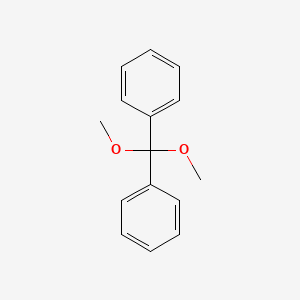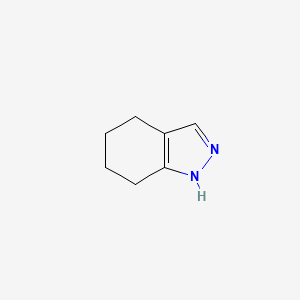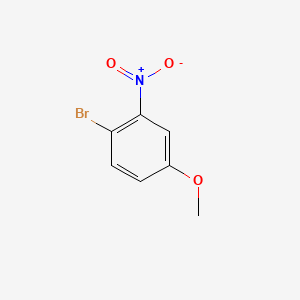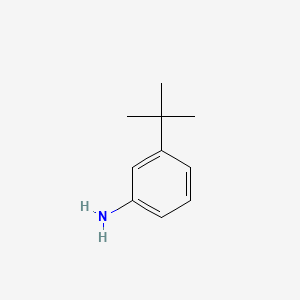
Allyltrimethoxysilan
Übersicht
Beschreibung
Allyltrimethoxysilane (ATMS) is an organosilicon compound that has been used in a variety of applications in the scientific research field. ATMS is a colorless, volatile liquid with a strong odor and is an organofunctional silane with the chemical formula C3H9OSi. It is a low-molecular-weight organosilicon compound and is used in a variety of applications, such as in the synthesis of polymers and other materials, in the preparation of silica-based coatings and films, and in the production of organometallic compounds. ATMS has also been used in the production of a variety of other organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Organisch-Silizium-Hybridmonolithe
Allyltrimethoxysilan (ATMS) spielt eine entscheidende Rolle bei der Entwicklung von organisch-Silizium-Hybridmonolithen. Diese Monolithe werden als Extraktions- und Trennmedien eingesetzt, insbesondere in der Kapillarflüssigkeitschromatographie und der Kapillarelektrochromatographie. Die Sol-Gel-Chemie von ATMS ermöglicht die Herstellung poröser Strukturen, die Biomoleküle und andere chemische Verbindungen effektiv trennen und reinigen können .
Oberflächenmodifikation und Funktionalisierung
ATMS wird verwendet, um die Oberflächeneigenschaften verschiedener Materialien zu modifizieren. Durch die Einführung von Allylgruppen auf der Oberfläche ermöglicht es eine nachfolgende Funktionalisierung durch Thiol-En-Klickchemie. Diese Anwendung ist entscheidend für die Herstellung von Oberflächen mit spezifischen chemischen Funktionalitäten für Sensoren, Katalysatoren und biomedizinische Geräte .
Synthese von Homoallylalkoholen und -aminen
In der synthetischen Chemie dient ATMS als Alkylierungsreagenz für Carbonylverbindungen wie Aldehyde, Ketone und Imine. Die C-C-Bindungsbildungsreaktion mit ATMS führt zur Bildung von Homoallylalkoholen und -aminen, die wertvolle Zwischenprodukte in der pharmazeutischen und agrochemischen Produktion sind .
Herstellung von α-verzweigten Aminen
ATMS ist entscheidend für die Synthese von Homoallyl-α-verzweigten Aminen sowohl aus aromatischen als auch aliphatischen Aldehydhydrazonen sowie Ketonhydrazonen. Diese α-verzweigten Amine finden Anwendung in der Entwicklung neuer Medikamente und komplexer organischer Moleküle .
Katalytische Allylierungsreaktionen
Eine allgemeine und milde katalytische Allylierung von Carbonylverbindungen wird unter Verwendung von ATMS als Allylierungsreagenz entwickelt. Diese Reaktion ist auf eine breite Palette von Substraten anwendbar, einschließlich Aldehyden, Ketonen und Iminen, und verläuft bei Umgebungstemperatur glatt, was sie zu einem wertvollen Werkzeug in der organischen Synthese macht .
Materialwissenschaften und -technik
In den Materialwissenschaften wird ATMS verwendet, um Hybridmaterialien mit verbesserten mechanischen und thermischen Eigenschaften zu erzeugen. Die von ATMS eingeführten Allylgruppen können vernetzt werden, um Netzwerke zu bilden, die die Festigkeit und Stabilität von Verbundwerkstoffen verbessern, die in der Luftfahrt, der Automobilindustrie und im Bauwesen eingesetzt werden .
Wirkmechanismus
Target of Action
Allyltrimethoxysilane primarily targets carbonyl compounds such as aldehydes, ketones, and imines . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Allyltrimethoxysilane acts as an allylating reagent, introducing an allyl group into the carbonyl compounds . This interaction results in the formation of homoallylic alcohols and amines via a carbon-carbon bond-forming reaction . It can also synthesize homoallylic α-branched amines from aromatic and aliphatic aldehyde hydrazones, and ketone hydrazones .
Biochemical Pathways
The allylation of carbonyl compounds by Allyltrimethoxysilane affects various biochemical pathways. The introduction of an allyl group can alter the properties of the carbonyl compounds, influencing their reactivity and the downstream effects in the biochemical pathways they are involved in .
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 146-148 °c, and density of 0963 g/mL at 25 °C may influence its bioavailability.
Result of Action
The result of Allyltrimethoxysilane’s action is the formation of homoallylic alcohols and amines . These compounds have various applications in organic synthesis and can serve as precursors to other chemical reactions .
Action Environment
The action of Allyltrimethoxysilane can be influenced by environmental factors such as temperature and pH. For instance, its boiling point suggests that it can remain stable under normal environmental temperatures . .
Safety and Hazards
Allyltrimethoxysilane is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
Allyltrimethoxysilane plays a significant role in biochemical reactions, primarily as an allylating agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of homoallylic compounds. For instance, it can react with aldehydes and ketones in the presence of Lewis acids to form homoallylic alcohols . Additionally, Allyltrimethoxysilane can be used to synthesize homoallylic α-branched amines from aromatic and aliphatic aldehyde hydrazones and ketone hydrazones . These interactions are crucial for the synthesis of complex organic molecules and have applications in medicinal chemistry and materials science.
Cellular Effects
Allyltrimethoxysilane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form homoallylic alcohols and amines can impact the synthesis of biomolecules within cells . Additionally, Allyltrimethoxysilane may interact with cellular enzymes, altering their activity and potentially affecting metabolic pathways . These interactions can lead to changes in cellular function, including modifications in cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of Allyltrimethoxysilane involves its role as an allylating reagent. It can form covalent bonds with carbonyl compounds, leading to the formation of homoallylic alcohols and amines . This process is typically catalyzed by Lewis acids, which facilitate the reaction by stabilizing the transition state . Additionally, Allyltrimethoxysilane can interact with enzymes and other biomolecules, potentially inhibiting or activating their activity . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyltrimethoxysilane can change over time. The compound is known to be stable under standard laboratory conditions, but it may degrade when exposed to moisture or high temperatures . Over time, the degradation of Allyltrimethoxysilane can lead to a decrease in its effectiveness as an allylating reagent . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of Allyltrimethoxysilane can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of Allyltrimethoxysilane can result in toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the use of the compound in research and therapeutic applications.
Metabolic Pathways
Allyltrimethoxysilane is involved in several metabolic pathways, particularly those related to the synthesis of homoallylic compounds. The compound interacts with enzymes such as aldehyde dehydrogenases and ketone reductases, facilitating the formation of homoallylic alcohols and amines . These interactions can affect metabolic flux and alter the levels of various metabolites within cells . Additionally, Allyltrimethoxysilane may influence other metabolic pathways by interacting with key enzymes and cofactors .
Transport and Distribution
Within cells and tissues, Allyltrimethoxysilane is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and within cellular compartments . Additionally, Allyltrimethoxysilane may accumulate in specific tissues or organelles, depending on its interactions with cellular components . These distribution patterns can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of Allyltrimethoxysilane can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Allyltrimethoxysilane may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes .
Eigenschaften
IUPAC Name |
trimethoxy(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3Si/c1-5-6-10(7-2,8-3)9-4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDHGNFBLIJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062517 | |
| Record name | Allyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2551-83-9 | |
| Record name | Allyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2551-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethoxy-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxy-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



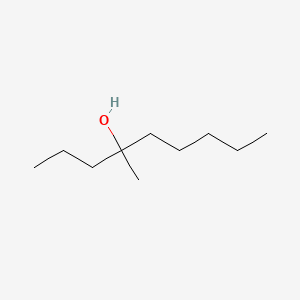

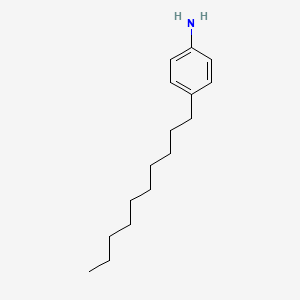


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)
